(S)-エチルピペリジン-3-カルボン酸塩酸塩

説明

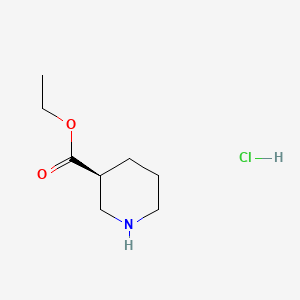

(S)-Ethyl piperidine-3-carboxylate hydrochloride is a chiral compound belonging to the piperidine family Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various bioactive molecules

科学的研究の応用

(S)-Ethyl piperidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

Medicine: It is utilized in the development of new drugs, particularly those targeting the central nervous system.

Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.

作用機序

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s known that piperidine derivatives are used as starting components for chiral optimization . The piperidine ring is essential for this process .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacokinetics

The compound should be stored under inert gas (nitrogen or argon) at 2-8°c .

Action Environment

It’s known that the compound should be stored under specific conditions to maintain its stability .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ethyl piperidine-3-carboxylate hydrochloride typically involves the esterification of piperidine-3-carboxylic acid. The process begins with the chiral resolution of racemic piperidine-3-carboxylic acid, followed by the esterification with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of (S)-Ethyl piperidine-3-carboxylate hydrochloride involves the hydrogenation of pyridine derivatives. This process is catalyzed by molybdenum disulfide or other suitable catalysts under high pressure and temperature conditions. The resulting product is then purified through crystallization or distillation to obtain the desired compound .

化学反応の分析

Types of Reactions: (S)-Ethyl piperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form piperidine-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

類似化合物との比較

Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.

Pyrrolidine: A five-membered ring analog of piperidine.

Piperazine: Contains two nitrogen atoms in a six-membered ring.

Phosphorinane: A six-membered ring with one phosphorus atom.

Uniqueness: (S)-Ethyl piperidine-3-carboxylate hydrochloride is unique due to its chiral nature and specific ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

生物活性

(S)-Ethyl piperidine-3-carboxylate hydrochloride, also known as (S)-nipecotic acid ethyl ester, is a chiral compound with significant implications in medicinal chemistry. Its unique structure allows it to serve as a precursor for various biologically active compounds, particularly in the context of neurological applications. This article explores its biological activity, synthesis, and potential therapeutic roles based on diverse scientific literature.

- Molecular Formula : C₈H₁₆ClNO₂

- Molecular Weight : 193.67 g/mol

- CAS Number : 115655-08-8

The compound features a piperidine ring with a carboxylate functional group and an ethyl ester moiety. Its chiral nature contributes to its biological activity, influencing interactions with biological targets.

Biological Activity

(S)-Ethyl piperidine-3-carboxylate hydrochloride exhibits notable biological activities primarily due to its structural similarity to neurotransmitters. Key areas of research include:

- GABA Reuptake Inhibition : Research indicates that this compound may function as a GABA reuptake inhibitor, suggesting potential applications in treating neurological disorders such as epilepsy and anxiety disorders . The modulation of GABAergic signaling could provide therapeutic benefits by enhancing inhibitory neurotransmission.

- Neuroprotective Effects : Studies have suggested that (S)-ethyl piperidine-3-carboxylate hydrochloride may play a role in neuroprotection, potentially through mechanisms that involve the modulation of synaptic transmission . This property is critical in the context of neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of (S)-ethyl piperidine-3-carboxylate hydrochloride can be achieved through various methods, often involving the reaction of piperidin-4-one derivatives with carboxylic acids or their derivatives. The versatility of this compound allows for the creation of numerous derivatives with altered pharmacological profiles.

Table 1: Comparison of Related Compounds

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| (R)-Ethyl piperidine-3-carboxylate | 25137-01-3 | Enantiomeric counterpart with different biological activity. |

| Ethyl nipecotate | 5006-62-2 | Lacks hydrochloride; used similarly but may have different solubility properties. |

| (R)-Ethyl 3-methylpiperidine-3-carboxylate | 297172-01-1 | Contains a methyl group that alters its pharmacological profile. |

| Ethyl 3-piperidinecarboxylate hydrochloride | 4842-86-8 | Similar structure but may show different reactivity due to additional functional groups. |

The unique stereochemistry of (S)-ethyl piperidine-3-carboxylate hydrochloride is crucial for its specific biological activities compared to its analogs.

Case Studies and Research Findings

- GABAergic Activity : A study demonstrated that derivatives of (S)-ethyl piperidine-3-carboxylate hydrochloride showed significant binding affinity to GABA receptors, which could be leveraged for developing new anxiolytic medications .

- Anticancer Potential : Research has indicated that certain derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology . The structure-activity relationship (SAR) studies highlight how modifications can enhance efficacy against specific cancer types.

- Metabolic Stability : Investigations into the metabolic stability of (S)-ethyl piperidine-3-carboxylate hydrochloride and its derivatives reveal insights into their pharmacokinetics, which are essential for drug development .

特性

IUPAC Name |

ethyl (3S)-piperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEGLOKZSLNARG-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662883 | |

| Record name | Ethyl (3S)-piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115655-08-8 | |

| Record name | Ethyl (3S)-piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。